molecular formula C25H22O10 B192384 Silydianin CAS No. 29782-68-1

Silydianin

Cat. No. B192384
CAS RN: 29782-68-1
M. Wt: 482.4 g/mol
InChI Key: CYGIJEJDYJOUAN-AKRZRKSXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silidianin is a flavonolignan compound found in the seeds of the milk thistle plant, Silybum marianum. It is one of the several active constituents of silymarin, a complex mixture of flavonolignans that also includes silibinin, isosilibinin, and silychristin . Silidianin is known for its hepatoprotective properties, which means it helps protect liver cells from damage.

Safety and Hazards

Silydianin is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Silydianin, like other flavonolignans, interacts with various enzymes, proteins, and biomolecules. It is known for its antioxidant properties, which can inhibit oxidative stress by scavenging free radicals

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It is known to increase cellular vitality and reduce lipid peroxidation and cellular necrosis . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its antioxidant properties. It exerts its effects at the molecular level by scavenging free radicals, thereby reducing oxidative stress . It may also interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression. The specifics of these interactions are still being researched.

Dosage Effects in Animal Models

While specific studies on this compound’s dosage effects in animal models are limited, silymarin, the mixture that includes this compound, has been studied. Silymarin has been shown to have hepatoprotective effects in several agents, including Amanita phalloides, ethanol, paracetamol (acetaminophen), and carbon tetrachloride in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. The biosynthesis pathway for silymarin flavonolignans, including this compound, is the oxidative coupling between a flavonoid taxifolin and a phenylpropanoid coniferyl alcohol .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several processes. It is known that the major efflux transporters of silybin, a component of silymarin, are multidrug resistance-associated protein (MRP2) and breast cancer resistance protein (BCRP) . These transporters could potentially also play a role in the transport of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silidianin is typically extracted from the seeds of the milk thistle plant. The extraction process involves the use of polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate . The seeds are first defatted using n-hexane, and then the flavonolignans, including silidianin, are extracted using methanol .

Industrial Production Methods

In industrial settings, the extraction process is scaled up to handle large quantities of milk thistle seeds. The seeds are ground into a fine powder and subjected to solvent extraction. The resulting extract is then purified to isolate silidianin and other flavonolignans. The purified compounds are often used in dietary supplements and pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

Silidianin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Silidianin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction of silidianin can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Silidianin can undergo substitution reactions with halogens or other nucleophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of silidianin can lead to the formation of quinones, while reduction can yield alcohols or other reduced forms of the compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Silydianin involves the conversion of a precursor compound, taxifolin, into Silydianin through a series of chemical reactions.", "Starting Materials": [ "Taxifolin", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "1. Dissolve taxifolin in methanol and add hydrochloric acid to the solution.", "2. Heat the mixture to reflux for several hours to convert taxifolin into a mixture of dihydroquercetin and quercetin.", "3. Add sodium hydroxide to the mixture to neutralize the acid and then extract the dihydroquercetin and quercetin with diethyl ether.", "4. Wash the ether layer with water and then evaporate the solvent to obtain a mixture of dihydroquercetin and quercetin.", "5. Dissolve the mixture in methanol and add a catalytic amount of hydrochloric acid to the solution.", "6. Heat the mixture to reflux for several hours to convert dihydroquercetin into Silydianin.", "7. Cool the mixture and extract Silydianin with diethyl ether.", "8. Wash the ether layer with water and then evaporate the solvent to obtain pure Silydianin." ] }

CAS RN

29782-68-1

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

IUPAC Name

(3R)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one

InChI

InChI=1S/C25H22O10/c1-33-16-4-9(2-3-14(16)27)18-11-7-12(20-13(18)8-34-25(20,32)24(11)31)23-22(30)21(29)19-15(28)5-10(26)6-17(19)35-23/h2-7,11,13,18,20,22-23,26-28,30,32H,8H2,1H3/t11?,13?,18?,20?,22?,23?,25-/m1/s1

InChI Key

CYGIJEJDYJOUAN-AKRZRKSXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2C3CO[C@@]4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O

SMILES

COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O

Other CAS RN

29782-68-1

Pictograms

Irritant

synonyms

silidianin
silydianin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silydianin
Reactant of Route 2
Silydianin
Reactant of Route 3
Silydianin
Reactant of Route 4
Silydianin
Reactant of Route 5
Silydianin
Reactant of Route 6
Silydianin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.